molecular formula C12H27NO3 B14309636 2,2',2''-Nitrilotris(2-methylpropan-1-ol) CAS No. 111763-83-8

2,2',2''-Nitrilotris(2-methylpropan-1-ol)

Cat. No.: B14309636
CAS No.: 111763-83-8
M. Wt: 233.35 g/mol
InChI Key: DGWKNXAZGWBHQB-UHFFFAOYSA-N
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Description

2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) is a chemical compound with the molecular formula C12H27NO3. It is also known by other names such as Tris(2-hydroxypropyl)amine and Triisopropanolamine. This compound is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) can be synthesized through the reaction of ammonia with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The process involves the stepwise addition of propylene oxide to ammonia, resulting in the formation of the triisopropanolamine compound.

Industrial Production Methods

In industrial settings, the production of 2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) involves large-scale reactors where ammonia and propylene oxide are reacted in the presence of catalysts. The reaction mixture is then purified through distillation and other separation techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halides and acids, can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amines and alcohols.

Scientific Research Applications

2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Employed in the preparation of buffers and as a component in biochemical assays.

    Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: Used in the production of surfactants, corrosion inhibitors, and as an additive in lubricants.

Mechanism of Action

The mechanism of action of 2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and preventing their participation in unwanted reactions. It can also interact with enzymes and proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Triethanolamine: Similar in structure but with ethanol groups instead of propanol.

    Diethanolamine: Contains two ethanol groups and one amine group.

    Monoethanolamine: Contains one ethanol group and one amine group.

Uniqueness

2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) is unique due to its three hydroxyl groups attached to a central nitrogen atom, providing it with distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

111763-83-8

Molecular Formula

C12H27NO3

Molecular Weight

233.35 g/mol

IUPAC Name

2-[bis(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol

InChI

InChI=1S/C12H27NO3/c1-10(2,7-14)13(11(3,4)8-15)12(5,6)9-16/h14-16H,7-9H2,1-6H3

InChI Key

DGWKNXAZGWBHQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)N(C(C)(C)CO)C(C)(C)CO

Origin of Product

United States

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